molecular formula C22H29N7O8 B14217140 L-Histidyl-L-seryl-L-asparaginyl-L-tyrosine CAS No. 827017-26-5

L-Histidyl-L-seryl-L-asparaginyl-L-tyrosine

Cat. No.: B14217140
CAS No.: 827017-26-5
M. Wt: 519.5 g/mol
InChI Key: KVWINJKLFTUSPH-QAETUUGQSA-N
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Description

L-Histidyl-L-seryl-L-asparaginyl-L-tyrosine is a peptide composed of four amino acids: histidine, serine, asparagine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-seryl-L-asparaginyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-asparagine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine and L-histidine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-seryl-L-asparaginyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are typical reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Histidyl-L-seryl-L-asparaginyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Histidyl-L-seryl-L-asparaginyl-L-tyrosine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The histidine residue can act as a proton donor or acceptor, while the serine and tyrosine residues can participate in hydrogen bonding and other interactions.

Properties

CAS No.

827017-26-5

Molecular Formula

C22H29N7O8

Molecular Weight

519.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H29N7O8/c23-14(6-12-8-25-10-26-12)19(33)29-17(9-30)21(35)27-15(7-18(24)32)20(34)28-16(22(36)37)5-11-1-3-13(31)4-2-11/h1-4,8,10,14-17,30-31H,5-7,9,23H2,(H2,24,32)(H,25,26)(H,27,35)(H,28,34)(H,29,33)(H,36,37)/t14-,15-,16-,17-/m0/s1

InChI Key

KVWINJKLFTUSPH-QAETUUGQSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

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